(3S,4S)-4-(4-morpholinyl)-3-pyrrolidinol dihydrochloride
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Overview
Description
(3S,4S)-4-(4-morpholinyl)-3-pyrrolidinol dihydrochloride is a chemical compound with a unique structure that includes a morpholine ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(4-morpholinyl)-3-pyrrolidinol dihydrochloride typically involves the reaction of morpholine with a suitable pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of specific solvents, temperature control, and catalysts to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-4-(4-morpholinyl)-3-pyrrolidinol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
(3S,4S)-4-(4-morpholinyl)-3-pyrrolidinol dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4S)-4-(4-morpholinyl)-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine and pyrrolidine derivatives, such as:
- 4-(4-morpholinyl)-3-pyrrolidinol
- 4-(4-morpholinyl)-2-pyrrolidinol
- 3-(4-morpholinyl)-4-pyrrolidinol
Uniqueness
(3S,4S)-4-(4-morpholinyl)-3-pyrrolidinol dihydrochloride is unique due to its specific stereochemistry and the presence of both morpholine and pyrrolidine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3R,4R)-4-morpholin-4-ylpyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c11-8-6-9-5-7(8)10-1-3-12-4-2-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRDBEHYFIRUNY-RHJRFJOKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CNCC2O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1[C@@H]2CNC[C@H]2O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262769-44-7 |
Source
|
Record name | rac-(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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